Unique Pharmacophoric Geometry and Lipophilicity Profile vs. Core Azetidine-Oxadiazole Intermediate
The target compound offers a critically differentiated physicochemical profile compared to its common synthetic precursor, 5-azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole (CAS 1248907-72-3). The target has a significantly higher computed lipophilicity (XLogP3-AA = 5.1) versus the precursor (XLogP3-AA not reported for the precursor, but predicted to be substantially lower due to the absence of the diphenyl group) and a higher molecular weight (429.9 g/mol vs. 235.7 g/mol) [1]. This difference translates into a distinct topological polar surface area and the presence of five rotatable bonds, which are key parameters for membrane permeability and target binding in cell-based assays [1].
| Evidence Dimension | Physicochemical Profile (MW, Lipophilicity, Complexity) |
|---|---|
| Target Compound Data | MW: 429.9 g/mol; XLogP3-AA: 5.1; Complexity: 584; Rotatable Bond Count: 5; H-Bond Donor Count: 0; H-Bond Acceptor Count: 4 |
| Comparator Or Baseline | 5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole (CAS 1248907-72-3); MW: 235.7 g/mol |
| Quantified Difference | MW difference: 194.2 g/mol; significant XLogP3-AA increase due to the 2,2-diphenylethanone group |
| Conditions | Calculated properties from PubChem (2026 release) and vendor specifications [1] |
Why This Matters
The dramatic increase in lipophilicity and the precise molecular shape direct the compound's utility toward specific biological targets like S1P receptors, making it a necessary building block for defined SAR studies where these properties are a prerequisite.
- [1] PubChem. (2026). Compound Summary for CID 56764556: 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2,2-diphenylethanone. National Library of Medicine. View Source
